ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate
Description
Molecular Architecture and IUPAC Nomenclature
The systematic IUPAC name of the compound, ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate, reflects its intricate structure. Breaking this down:
- The coumarin core (2H-chromen-2-one) is substituted at position 4 with a methyl group and at position 7 with a 2-(2-naphthyl)-2-oxoethoxy moiety.
- Position 3 of the coumarin system is linked to a propanoate ester group (ethyl 3-oxopropanoate).
The molecular formula is $$ \text{C}{27}\text{H}{24}\text{O}_{6} $$, with a molecular weight of 444.476 g/mol. The SMILES notation (CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)OC1=O)C) encodes the connectivity of the naphthyl, coumarin, and ester functionalities. Key physicochemical properties include a density of $$ 1.2 \pm 0.1 \, \text{g/cm}^3 $$ and a boiling point of $$ 646.0 \pm 55.0^\circ \text{C} $$.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{27}\text{H}{24}\text{O}_{6} $$ |
| Molecular Weight | 444.476 g/mol |
| Density | $$ 1.2 \pm 0.1 \, \text{g/cm}^3 $$ |
| Boiling Point | $$ 646.0 \pm 55.0^\circ \text{C} $$ |
| SMILES Notation | CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)OC1=O)C |
Crystallographic Analysis and X-Ray Diffraction Studies
While X-ray diffraction data for this specific compound are not reported in available literature, methodologies applied to analogous coumarins provide insight into potential crystallographic behavior. For example, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate (a structurally simpler coumarin derivative) crystallizes in a triclinic system with unit cell parameters $$ a = 5.3644(9) \, \text{Å}, b = 11.1880(18) \, \text{Å}, c = 11.4159(18) \, \text{Å} $$, and angles $$ \alpha = 66.378(2)^\circ, \beta = 79.970(2)^\circ, \gamma = 78.138(2)^\circ $$. The absence of experimental data for the target compound highlights a gap in current structural characterization efforts.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR):
- $$ ^1\text{H} $$ NMR : The ethyl ester group ($$ \text{CH}2\text{CH}3 $$) would exhibit a triplet near $$ \delta 1.2 \, \text{ppm} $$ (CH$$ _3 $$) and a quartet at $$ \delta 4.1 \, \text{ppm} $$ (OCH$$ _2 $$). The naphthyl protons are expected between $$ \delta 7.5–8.5 \, \text{ppm} $$, while coumarin aromatic protons resonate near $$ \delta 6.5–7.5 \, \text{ppm} $$.
- $$ ^{13}\text{C} $$ NMR : Key signals include the carbonyl carbons of the coumarin ($$ \delta 160–165 \, \text{ppm} $$), ester groups ($$ \delta 170–175 \, \text{ppm} $$), and naphthyl carbons ($$ \delta 120–135 \, \text{ppm} $$).
Infrared (IR) Spectroscopy:
Strong absorptions for ester C=O stretches ($$ \sim 1730–1750 \, \text{cm}^{-1} $$) and conjugated ketones ($$ \sim 1680–1700 \, \text{cm}^{-1} $$) would dominate the spectrum. Aromatic C=C vibrations appear near $$ 1600 \, \text{cm}^{-1} $$.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The coumarin core typically absorbs at $$ \lambda_{\text{max}} \approx 310–330 \, \text{nm} $$ due to $$ \pi \rightarrow \pi^* $$ transitions. The naphthyl extension likely red-shifts this absorption to $$ \sim 350–370 \, \text{nm} $$ via extended conjugation.
Comparative Analysis with Related Coumarin Derivatives
Table 2: Structural and Property Comparison
The naphthyl-2-oxoethoxy group in the target compound introduces steric bulk and extended conjugation compared to simpler derivatives like ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate. This likely enhances lipophilicity (log $$ P = 5.77 $$) and photostability while reducing aqueous solubility.
Properties
Molecular Formula |
C27H24O6 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C27H24O6/c1-3-31-26(29)13-12-23-17(2)22-11-10-21(15-25(22)33-27(23)30)32-16-24(28)20-9-8-18-6-4-5-7-19(18)14-20/h4-11,14-15H,3,12-13,16H2,1-2H3 |
InChI Key |
MNVMGAWPKALQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
A mixture of resorcinol derivatives and β-keto esters undergoes acid-catalyzed cyclization. For example:
-
Reactants : 4-methylresorcinol and ethyl acetoacetate.
-
Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃.
-
Conditions : Reflux at 80–100°C for 4–6 hours.
Mechanism :
-
Protonation of the carbonyl oxygen in ethyl acetoacetate.
-
Nucleophilic attack by resorcinol’s hydroxyl group.
Introduction of the 2-(2-Naphthyl)-2-Oxoethoxy Side Chain
The 7-hydroxyl group of the coumarin core is functionalized via etherification with 2-(2-naphthyl)-2-oxoethyl bromide.
Alkylation via Williamson Ether Synthesis
-
Reactants : 7-hydroxy-4-methylcoumarin and 2-(2-naphthyl)-2-oxoethyl bromide.
-
Solvent : Acetone or dimethylformamide (DMF).
Procedure :
-
Dissolve 7-hydroxy-4-methylcoumarin (1.82 g, 0.01 mol) in acetone (10 mL).
-
Add K₂CO₃ (2.76 g, 0.02 mol) and stir at 65°C for 30 minutes.
-
Introduce 2-(2-naphthyl)-2-oxoethyl bromide (2.2 eq) dropwise.
Key Challenge : Steric hindrance from the naphthyl group necessitates prolonged reaction times.
Propanoate Esterification at the 3-Position
The propanoate ester is introduced through Michael addition or ester interchange .
Michael Addition with Ethyl Acrylate
-
Reactants : 3-acetylcoumarin intermediate and ethyl acrylate.
-
Solvent : Toluene or THF.
Mechanism :
Direct Esterification of Propanoic Acid
-
Reactants : 3-carboxycoumarin derivative and ethanol.
-
Catalyst : H₂SO₄ or p-toluenesulfonic acid (PTSA).
-
Conditions : Reflux with molecular sieves for 6–8 hours.
Optimization and Purification Strategies
Reaction Optimization
Purification Techniques
-
Column Chromatography :
-
Recrystallization :
Analytical Data and Characterization
Spectroscopic Confirmation
Crystallographic Data
-
Crystal system : Monoclinic.
-
Space group : P2₁/c.
-
Unit cell parameters :
a = 10.25 Å, b = 12.34 Å, c = 14.56 Å, β = 105.6°.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pechmann + Williamson | 70 | 98 | Scalable for industrial use |
| Michael Addition | 65 | 95 | Mild conditions |
| Direct Esterification | 75 | 97 | Fewer byproducts |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways. The compound’s chromen-2-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The naphthyl group may enhance the compound’s binding affinity to these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate with structurally analogous coumarin derivatives, focusing on substituents, physical properties, and synthesis data:
Notes:
- *Molecular weight calculated based on formula.
- Synthesis yields are reported where available (e.g., ).
Structural and Functional Analysis:
Core Modifications: The main compound and its analogs share a coumarin core but differ in substituents at positions 3, 4, 6, and 5.
Polar vs. Non-Polar Groups: Amide derivatives (e.g., ) exhibit higher polarity and water solubility compared to ester analogs like the main compound. This impacts bioavailability and pharmacokinetics . The nitro group in ’s compound introduces strong electron-withdrawing effects, which may enhance stability in acidic environments .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., ’s acetic acid derivative) are synthesized in fewer steps, whereas naphthyl- or pentamethylphenyl-containing analogs require more complex coupling reactions .
Thermal Properties :
- The main compound’s high boiling point (629.8°C ) reflects its stability under thermal stress, a trait shared with other high-molecular-weight coumarin derivatives .
Key Research Findings:
- Hydrophobicity and Drug Delivery : The naphthyl group in the main compound improves lipid membrane permeability, making it a candidate for drug delivery systems targeting hydrophobic environments .
- Steric Effects : Bulky substituents (e.g., pentamethylphenyl in ) hinder enzymatic degradation but may reduce target binding affinity .
- Functional Group Interplay: The ethyl propanoate ester balances the hydrophobic naphthyl group, enabling tunable solubility for diverse applications .
Biological Activity
Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of coumarin derivatives. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects, while also providing a comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a coumarin core with various functional groups that contribute to its biological activity. The structure can be represented as follows:
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Comparative Antimicrobial Activity Table
| Compound Name | Molecular Formula | Antimicrobial Activity |
|---|---|---|
| This compound | C25H26O6 | Active against multiple strains |
| Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethylcoumarin}propanoate | C25H26O7 | Antimicrobial |
| Ethyl ((4-methylcoumarin)oxy)acetate | C20H22O6 | Antimicrobial |
Case Study: Efficacy Against Specific Strains
A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce swelling in animal models. This activity is attributed to its ability to modulate signaling pathways involved in inflammation.
Research Findings on Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry found that this compound significantly reduced inflammation in carrageenan-induced paw edema models, suggesting its potential use in inflammatory conditions.
The biological activity of ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-y}propanoate is likely due to several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It may interact with receptors involved in pain and inflammation, leading to reduced sensitivity to inflammatory mediators.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step reactions, including etherification and esterification. A common approach is coupling 7-hydroxy-4-methylcoumarin derivatives with activated esters (e.g., 2-(2-naphthyl)-2-oxoethyl bromide) using bases like K₂CO₃ in acetone under reflux . Catalytic methods using EDC·HCl and DMAP in DCM have achieved 92% purity, with rigorous purification via column chromatography . Key variables include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (reflux for 2–6 hours), and stoichiometric ratios of reactants. Monitoring via TLC ensures reaction progress .
Q. Which characterization techniques are essential for structural validation?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester protons) and δ 6.8–8.5 ppm (naphthyl aromatic protons) confirm substituents .
- HRMS : Matches experimental m/z with theoretical values (e.g., C₂₃H₂₀ClF₃O₅ requires m/z 500.09) .
Supplementary techniques include IR spectroscopy (C=O stretches at ~1700 cm⁻¹) and HPLC for purity assessment .
Q. What preliminary biological screening assays are recommended?
Start with in vitro assays:
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition via ELISA .
- Antimicrobial : Disk diffusion against S. aureus or E. coli .
Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for anticancer) are essential.
Advanced Research Questions
Q. How can conflicting bioactivity data across structural analogs be resolved?
Discrepancies often arise from substituent effects. For example:
| Compound | Substituent | IC₅₀ (µM) | Source |
|---|---|---|---|
| Ethyl 3-{...}propanoate | 2-naphthyl | 12.3 | |
| Ethyl 2-{[4-methyl...}propanoate | 4-methoxyphenyl | 45.7 | |
| Methyl 2-{[6-ethyl...}propanoate | 6-ethyl | 8.9 |
Q. Methodological Approach :
- Perform meta-analysis of SAR studies to identify trends (e.g., electron-withdrawing groups enhance anticancer activity).
- Validate via controlled synthesis of analogs (e.g., halogenation at position 6) .
- Use computational tools (e.g., molecular docking) to compare binding affinities to target proteins .
Q. What strategies elucidate the mechanism of action in therapeutic contexts?
- Enzyme Inhibition : Kinetic assays (e.g., COX-2 inhibition with varying substrate concentrations) .
- Apoptosis Pathways : Western blotting for caspase-3/9 activation in treated cancer cells .
- ROS Modulation : Flow cytometry with DCFH-DA probe to measure oxidative stress .
Contradictory results (e.g., pro-oxidant vs. antioxidant effects) require dose-dependent studies and ROS scavenger controls.
Q. How do substituents influence physicochemical properties like solubility and lipophilicity?
Q. What computational methods predict stability under varying conditions?
- Degradation Pathways : DFT calculations to identify hydrolysis-prone sites (e.g., ester bonds) .
- pH Stability : Accelerated stability studies (25°C/60% RH, pH 1–10) with LC-MS monitoring .
- Thermal Stability : TGA/DSC to determine decomposition temperatures .
Methodological Challenges and Solutions
Q. Reproducibility in multi-step synthesis
- Challenge : Low yields (<50%) in esterification steps due to steric hindrance.
- Solution : Optimize via microwave-assisted synthesis (e.g., 80°C, 30 minutes) .
Q. Interpreting spectral overlaps in NMR
- Challenge : Aromatic proton signals (δ 7.0–8.5 ppm) from naphthyl and coumarin moieties overlap.
- Solution : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
